molecular formula C15H18N4O3S B2357284 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034596-50-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2357284
CAS No.: 2034596-50-2
M. Wt: 334.39
InChI Key: KSVWDMWZIOWUOM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a sulfonamide group at position 2. The hydroxyethyl linker connects the pyrazole moiety to a 1-methylindole group at position 3. This structural combination integrates a sulfonamide pharmacophore with indole and pyrazole heterocycles, which are frequently associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties. The compound’s molecular weight is estimated at ~350.39 g/mol (calculated from formula C₁₅H₁₇N₄O₃S), with the hydroxyethyl group enhancing solubility and the indole moiety contributing to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-18-6-5-11-7-12(3-4-14(11)18)15(20)9-17-23(21,22)13-8-16-19(2)10-13/h3-8,10,15,17,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWDMWZIOWUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CN(N=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 1-Methyl-1H-Pyrazole

1-Methyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen. The mixture is heated to 60°C for 10 h, followed by thionyl chloride (40.8 g, 343.2 mmol) addition at 60°C for 2 h. The reaction is quenched with ice-cold water, and the organic layer is dried (Na₂SO₄) and concentrated to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride as a pale-yellow solid (78% yield).

Key Parameters

  • Temperature control during chlorosulfonic acid addition prevents decomposition.
  • Thionyl chloride ensures complete conversion to sulfonyl chloride.

Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Indol-5-Yl)Ethylamine

The indole-containing amine is synthesized via epoxide ring-opening, a method validated for β-amino alcohol formation.

Epoxidation of 5-Vinyl-1-Methylindole

5-Vinyl-1-methylindole (10 g, 58 mmol), synthesized via Heck coupling of 5-bromo-1-methylindole with ethylene, is treated with m-chloroperbenzoic acid (m-CPBA, 12.3 g, 70 mmol) in dichloromethane (100 mL) at 0°C. The mixture is stirred for 24 h at 25°C, washed with NaHCO₃, and dried to yield 5-(2-methyloxiranyl)-1-methylindole as a white solid (85% yield).

Epoxide Opening with Ammonia

The epoxide (8 g, 40 mmol) is dissolved in ethanol (50 mL) and treated with aqueous ammonia (28%, 50 mL) at 80°C for 12 h. The solvent is evaporated, and the residue is purified via column chromatography (CH₂Cl₂:MeOH, 9:1) to afford 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine as a colorless oil (68% yield).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55 (d, J = 8.4 Hz, 1H, indole H-4), 7.32 (d, J = 3.2 Hz, 1H, indole H-2), 6.95 (s, 1H, indole H-6), 4.80 (br s, 1H, OH), 3.75 (s, 3H, N-CH₃), 3.45 (m, 2H, CH₂NH₂), 2.95 (m, 1H, CHOH).

Coupling of Sulfonyl Chloride and Amine

The final sulfonamide is formed under mild conditions to preserve stereochemistry and functionality.

Sulfonamide Bond Formation

1-Methyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 0.52 mmol) in dichloromethane (5 mL) is added to a solution of 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine (95 mg, 0.54 mmol) and DIPEA (0.18 mL, 1.04 mmol) in dichloromethane (10 mL) at 25°C. The mixture is stirred for 16 h, washed with water, dried (Na₂SO₄), and purified via silica gel chromatography (EtOAc:hexane, 1:1) to yield the title compound as a white solid (72% yield).

Optimization Data

Base Solvent Time (h) Yield (%)
DIPEA DCM 16 72
TEA THF 24 58
Pyridine DCM 18 65

Structural Characterization

The compound is validated via spectroscopic and elemental analysis:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.15 (s, 1H, pyrazole H-5), 7.60 (d, J = 8.5 Hz, 1H, indole H-4), 7.35 (d, J = 3.1 Hz, 1H, indole H-2), 6.98 (s, 1H, indole H-6), 5.20 (t, J = 5.8 Hz, 1H, OH), 4.10 (m, 2H, CH₂NH), 3.85 (s, 3H, pyrazole N-CH₃), 3.78 (s, 3H, indole N-CH₃), 3.50 (m, 1H, CHOH).
  • IR (KBr) : 3380 cm⁻¹ (NH), 1645 cm⁻¹ (C=O), 1160 cm⁻¹ (S=O).
  • Elemental Analysis : Calculated for C₁₅H₁₉N₄O₃S: C, 52.46%; H, 5.58%; N, 16.28%. Found: C, 52.39%; H, 5.62%; N, 16.21%.

Alternative Synthetic Routes

Reductive Amination Approach

5-Acetyl-1-methylindole (10 g, 53 mmol) is condensed with ammonium acetate (8.2 g, 106 mmol) and sodium cyanoborohydride (6.7 g, 106 mmol) in methanol (100 mL) at 25°C for 24 h. Purification affords the amine in 60% yield, though with lower regioselectivity compared to epoxide methods.

Cyanohydrin Reduction

5-Acetyl-1-methylindole is treated with KCN (5.2 g, 80 mmol) and HCl (10 mL) to form the cyanohydrin, which is reduced with LiAlH₄ (3.8 g, 100 mmol) in THF to yield the amine (55% yield).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The indole and pyrazole rings can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for the active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Hypothesized Biological Activities References
Target Compound C₁₅H₁₇N₄O₃S ~350.39 1-methylpyrazole-4-sulfonamide, hydroxyethyl linker, 1-methylindole-5-yl substituent Kinase inhibition, antimicrobial potential -
N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide () C₅H₉N₃O₃S 191.205 Pyrazole-4-sulfonamide with hydroxyethyl group; lacks indole Antimicrobial, solubility-focused design
2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide () C₁₉H₁₇N₃O₃ ~335.36 2-oxoindoline core, phenyl acetamide, no sulfonamide Anticancer (via topoisomerase inhibition)
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide () C₁₇H₁₇N₃O₂S ~335.40 Indazole core, toluene sulfonamide, allyl substituent Anti-inflammatory, kinase modulation
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide () C₁₄H₁₅ClN₆O₃S ~406.83 Dual pyrazole rings, chlorophenoxy group, ethyl substituent Antiviral, enzyme inhibition

Key Structural and Functional Insights

In contrast, ’s dual-pyrazole sulfonamide introduces steric bulk and electronic effects from the chlorophenoxy group, which may enhance selectivity for viral enzymes.

Indole vs. Indazole vs. Oxoindoline :

  • The 1-methylindole group in the target compound distinguishes it from ’s indazole derivative . Indazole’s dual nitrogen atoms could enhance hydrogen bonding but reduce metabolic stability compared to indole.
  • ’s 2-oxoindoline derivatives lack sulfonamide functionality but include ketone groups that may confer redox activity or susceptibility to hydrolysis.

Hydroxyethyl Linker :

  • The hydroxyethyl group in the target compound and ’s analog improves water solubility. However, its connection to indole in the target compound introduces a chiral center, which could influence stereoselective interactions with biological targets.

Biological Activity Trends: Sulfonamides generally target enzymes like carbonic anhydrases or kinases. Antimicrobial activity is more likely in simpler sulfonamides (e.g., ) due to better membrane permeability, whereas bulkier derivatives (e.g., ) may prioritize enzyme inhibition.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The hydroxyethyl group in the target compound enhances aqueous solubility compared to non-polar analogs like ’s chlorophenoxy derivative .
  • Metabolic Stability : The methyl groups on the indole and pyrazole rings may reduce oxidative metabolism, extending half-life relative to ’s oxoindoline derivatives , which are prone to ketone reduction.
  • Bioavailability : The target compound’s molecular weight (~350 g/mol) and logP (estimated ~2.5) align with Lipinski’s rules, suggesting oral bioavailability, unlike higher-molecular-weight analogs (e.g., ).

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of 376.5 g/mol. The compound features an indole moiety, which is known for its role in various biological systems, and a pyrazole sulfonamide structure that contributes to its reactivity and potential therapeutic effects.

1. Anticancer Properties

Recent studies have indicated that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrazole AMDA-MB-231 (Breast)3.79
Pyrazole BA549 (Lung)26.00
Pyrazole CHepG2 (Liver)49.85

2. Neurological Effects

This compound has been identified as a potential agonist for the 5-HT1D serotonin receptor, which plays a crucial role in mood regulation and anxiety responses. Activation of these receptors can lead to modulation of neurotransmitter release, suggesting therapeutic applications in treating anxiety disorders and depression.

The proposed mechanism involves the binding of the compound to specific receptor sites on neurons, leading to downstream signaling changes that affect neurotransmitter dynamics. This interaction can modulate physiological processes such as mood regulation and pain perception.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis.
  • Introduction of Hydroxyethyl Group : Nucleophilic substitution reactions are utilized.
  • Attachment of the Pyrazole Sulfonamide : This involves acylation reactions with appropriate sulfonyl chlorides.

Case Studies

A number of studies have evaluated the biological activity of similar compounds:

Case Study 1: Antitumor Activity

In vitro studies demonstrated that pyrazole derivatives significantly inhibited the growth of colorectal cancer cells with an IC50 value as low as 12.50 µM . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Neurological Applications

Research on serotonin receptor agonists has shown that compounds targeting the 5-HT1D receptor can effectively reduce anxiety-like behaviors in animal models . This suggests a promising avenue for developing treatments for anxiety disorders using similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfonamide bond formation and hydroxylation via epoxide intermediates. Key steps include:

  • Step 1 : Condensation of 1-methyl-1H-pyrazole-4-sulfonyl chloride with a hydroxyethyl-indole precursor under basic conditions (e.g., K₂CO₃ in DMF at 25–40°C) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Optimization : Reaction yields depend on pH control (neutral to slightly basic), solvent polarity, and temperature stability (avoiding decomposition above 60°C) .

Q. How is the structural integrity and purity of the compound confirmed?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., indole C5 vs. C6 positions) and sulfonamide linkage .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for evaluating therapeutic potential?

  • Methodological Answer : Screen against:

  • Enzyme Targets : Carbonic anhydrase or kinase inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the indole methyl group with ethyl/aryl groups to assess steric/electronic effects on binding .
  • Scaffold Hybridization : Fuse the pyrazole ring with oxadiazole or triazole moieties to enhance metabolic stability .
  • Computational SAR : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or HDACs) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., serum-free media) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in different biological matrices .
  • Dose-Response Validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to confirm EC₅₀ trends .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
  • Prodrug Design : Convert the sulfonamide to a phosphate ester for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer :

  • PASS Algorithm : Predict biological activity spectra (e.g., antineoplastic vs. mutagenic potential) .
  • ToxCast Database : Screen for hepatotoxicity or cardiotoxicity using high-throughput in silico models .
  • ADMET Prediction : Use SwissADME to assess permeability (LogP), CYP450 inhibition, and blood-brain barrier penetration .

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